molecular formula C8H17N B187548 3-Isopropylpiperidine CAS No. 13603-18-4

3-Isopropylpiperidine

Cat. No.: B187548
CAS No.: 13603-18-4
M. Wt: 127.23 g/mol
InChI Key: FKEYLVBZOQMOOV-UHFFFAOYSA-N
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Description

3-Isopropylpiperidine is a chemical compound belonging to the class of piperidine derivatives. It has the molecular formula C8H17N and is characterized by a six-membered ring containing one nitrogen atom and an isopropyl group attached to the third carbon atom. This compound is a colorless liquid with a pungent odor and is commonly used in the pharmaceutical industry for the synthesis of various drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropylpiperidine can be achieved through several methods. One common approach involves the [3+3] cycloaddition method, which is considered one of the most vital strategies for the synthesis of piperidine derivatives . This method involves the reaction of a three-carbon fragment with a three-carbon nitrogen-containing fragment under specific conditions to form the piperidine ring.

Industrial Production Methods: In industrial settings, the production of this compound often involves the hydrogenation of pyridine derivatives. This process typically uses palladium or rhodium as catalysts to facilitate the hydrogenation reaction, resulting in the formation of the piperidine ring .

Chemical Reactions Analysis

Types of Reactions: 3-Isopropylpiperidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the isopropyl group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted piperidines with various functional groups.

Scientific Research Applications

3-Isopropylpiperidine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex piperidine derivatives.

    Biology: It has been studied for its potential biological activity and therapeutic effects.

    Medicine: It is used in the synthesis of pharmaceutical compounds with potential therapeutic applications.

    Industry: It is used in the production of fine chemicals and as an intermediate in various chemical processes

Comparison with Similar Compounds

    Piperidine: The parent compound of 3-Isopropylpiperidine, characterized by a six-membered ring with one nitrogen atom.

    2-Isopropylpiperidine: Similar structure but with the isopropyl group attached to the second carbon atom.

    4-Isopropylpiperidine: Similar structure but with the isopropyl group attached to the fourth carbon atom.

Uniqueness: this compound is unique due to the specific position of the isopropyl group on the third carbon atom, which can influence its chemical reactivity and biological activity compared to other isomers .

Properties

IUPAC Name

3-propan-2-ylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c1-7(2)8-4-3-5-9-6-8/h7-9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKEYLVBZOQMOOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13603-18-4
Record name 3-(propan-2-yl)piperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Isopropylpiperidine
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3-Isopropylpiperidine
Reactant of Route 3
3-Isopropylpiperidine
Reactant of Route 4
3-Isopropylpiperidine
Reactant of Route 5
3-Isopropylpiperidine
Reactant of Route 6
3-Isopropylpiperidine

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